molecular formula C11H9NO2 B11908735 5-Methylquinoline-4-carboxylic acid

5-Methylquinoline-4-carboxylic acid

Cat. No.: B11908735
M. Wt: 187.19 g/mol
InChI Key: FRCSWMFTJSXIEO-UHFFFAOYSA-N
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Description

5-Methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline ring system with a methyl group at the 5-position and a carboxylic acid group at the 4-position, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner reaction, which is the condensation of aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids . Another method involves the reaction of m-amino-p-toluonitrile, glycerol, and m-nitrobenzene sulfonate in an acidic environment .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts. For instance, the use of ionic liquids and ultrasound irradiation has been reported to enhance the yield and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline-4-carbinol or quinoline-4-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

5-Methylquinoline-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it acts as an inhibitor of specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The quinoline ring system allows for strong binding interactions with target proteins, enhancing its efficacy as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the methyl group at the 5-position.

    2-Methylquinoline-4-carboxylic acid: Methyl group is at the 2-position instead of the 5-position.

    6-Methylquinoline-4-carboxylic acid: Methyl group is at the 6-position.

Uniqueness

5-Methylquinoline-4-carboxylic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-9-10(7)8(11(13)14)5-6-12-9/h2-6H,1H3,(H,13,14)

InChI Key

FRCSWMFTJSXIEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=CC=C1)C(=O)O

Origin of Product

United States

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